molecular formula C7H12N2 B1626852 4,5-diethyl-1H-imidazole CAS No. 73673-27-5

4,5-diethyl-1H-imidazole

Cat. No.: B1626852
CAS No.: 73673-27-5
M. Wt: 124.18 g/mol
InChI Key: CMBRSAKTEQFDPC-UHFFFAOYSA-N
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Description

4,5-Diethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions The presence of ethyl groups at the 4 and 5 positions of the imidazole ring distinguishes this compound from other imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diethyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of disubstituted imidazoles under mild reaction conditions, accommodating a variety of functional groups .

Industrial Production Methods: Industrial production of this compound typically involves multi-component reactions. For example, the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate under solvent-free conditions using a Brønsted acidic ionic liquid as a catalyst has been reported to yield high amounts of trisubstituted imidazoles .

Chemical Reactions Analysis

Types of Reactions: 4,5-Diethyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert imidazole derivatives into their corresponding dihydroimidazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazoles.

Scientific Research Applications

4,5-Diethyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-diethyl-1H-imidazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of ethyl groups at the 4 and 5 positions may influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

    1H-Imidazole: The parent compound without any substituents.

    2-Methyl-1H-imidazole: A derivative with a methyl group at the 2 position.

    4,5-Dimethyl-1H-imidazole: A derivative with methyl groups at the 4 and 5 positions.

Uniqueness: 4,5-Diethyl-1H-imidazole is unique due to the presence of ethyl groups at the 4 and 5 positions, which can influence its chemical reactivity and biological activity compared to other imidazole derivatives. The ethyl groups may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.

Properties

IUPAC Name

4,5-diethyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-3-6-7(4-2)9-5-8-6/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBRSAKTEQFDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503700
Record name 4,5-Diethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73673-27-5
Record name 4,5-Diethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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